IE-N protein is primarily derived from viral sources, particularly from members of the Herpesviridae family. For instance, in the case of human cytomegalovirus, the IE-N protein is synthesized shortly after infection and is essential for initiating the viral replication cycle. Additionally, this protein can also be studied in model organisms that express homologous proteins during similar biological processes.
The IE-N protein can be classified as a transcription factor due to its ability to bind DNA and regulate gene expression. It is categorized as an immediate early protein because it is one of the first proteins expressed following viral infection, preceding other classes of viral proteins.
The synthesis of IE-N protein can be achieved through various methods, including:
In cell-free systems, components such as ribosomes, tRNA, and necessary factors for translation are included in the lysate. The addition of exogenous mRNA coding for IE-N protein along with amino acids leads to successful translation. For example, using Wheat Germ Extract involves adding an energy-generating system to enhance translation efficiency.
The molecular structure of IE-N protein varies depending on its source but generally consists of several functional domains that facilitate its role as a transcription factor. These domains often include:
Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal details about the three-dimensional conformation of the protein and its interaction sites.
IE-N protein undergoes several chemical reactions during its functional lifecycle:
Techniques such as mass spectrometry can be employed to analyze these modifications and interactions. For instance, phosphorylation sites can be mapped by treating the protein with phosphatases and observing changes in molecular weight.
The mechanism of action for IE-N protein involves several steps:
Quantitative assays such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) can provide insights into the binding patterns and functional consequences of IE-N activity on gene expression.
IE-N protein typically exhibits properties such as:
Chemical properties include:
Relevant data regarding these properties can be obtained through techniques like electrophoresis and spectrophotometry.
The applications of IE-N protein in scientific research include:
The SARS-CoV-2 nucleocapsid (N) protein is a 419-residue multidomain protein critical for viral replication and genome packaging. Its primary structure comprises two structured domains—the N-terminal domain (NTD; residues 45–181) and C-terminal domain (CTD; residues 248–365)—separated by a central linker region (LKR; residues 182–247) and flanked by intrinsically disordered N-terminal (N-arm; residues 1–44) and C-terminal (C-tail; residues 366–419) regions [1] [4].
The NTD adopts a right-handed fist-like fold with a conserved positively charged cleft that binds genomic RNA via electrostatic interactions. Structural studies reveal this domain primarily engages single-stranded RNA through a β-sheet platform and flexible loops [1] [4]. The CTD forms a tight dimetric structure through domain-swapped interactions, creating an extensive hydrophobic interface critical for oligomerization. Each protomer contributes four β-strands and one α-helix, forming a compact globular assembly (Fig. 1B-C) [1] [8]. This dimerization interface (residues 248–364) is stabilized by salt bridges and hydrogen bonds, with residues Thr315, Ser315, and Arg319 directly participating in inter-protomer contacts [1].
IDRs constitute ~40% of the N protein and are enriched in disorder-promoting residues (Pro, Glu, Ser, Lys). Key disordered segments include:
Table 1: Intrinsically Disordered Regions in SARS-CoV-2 N Protein
Region | Residues | Key Features | Functional Roles |
---|---|---|---|
N-arm | 1–44 | High glycine/serine content; predicted transient helicity | RNA binding, protein interactions [8] |
LKR | 182–247 | Ser/Arg-rich motif; phosphorylation sites (e.g., Ser188, Ser206) | Regulation of oligomerization, nuclear localization [4] |
C-tail | 366–419 | Positively charged; conserved linear motifs | RNA binding, dimer-dimer interactions [4] [8] |
These IDRs exhibit conformational plasticity, sampling ensembles of collapsed, extended, and transiently helical states. The LKR acts as a flexible tether between NTD and CTD, enabling independent domain motions [4] [8]. Single-molecule FRET measurements confirm the N-arm displays a persistence length of ~4.3–4.5 Å, characteristic of dynamic polypeptides [8].
Despite sequence divergence, the N protein maintains conserved architectural principles across coronaviruses:
High-resolution structures reveal key aspects of N protein organization:
Table 2: Structural Techniques Applied to SARS-CoV-2 N Protein Domains
Technique | Resolution | Target Domain | Key Findings |
---|---|---|---|
X-ray crystallography | 2.0 Å | CTD (248–364) | Domain-swapped dimer; RNA-binding surface on opposite face of dimer interface [1] |
Cryo-EM | 3.5–4.0 Å | NTD-RNA complexes | ssRNA bound in positively charged cleft; conformational flexibility in loops [4] |
NMR | - | IDRs (N-arm, C-tail) | Transient helices in N-arm; electrostatic RNA binding in C-tail [8] |
IDRs enable multivalent interactions critical for N protein function:
Thermal stability varies across domains:
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